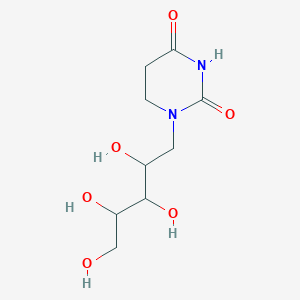
1-(2,3,4,5-tetrahydroxypentyl)-1,3-diazinane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3,4,5-tetrahydroxypentyl)-1,3-diazinane-2,4-dione can be achieved through several methods. One common approach involves the chemical synthesis from ribose and alloxan. The reaction typically requires acidic conditions and elevated temperatures to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of riboflavin has evolved from chemical synthesis to fermentation methods. Currently, commercial manufacturing relies on fermentation using strains of fungi and genetically modified bacteria. This method is more efficient and environmentally friendly compared to traditional chemical synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,3,4,5-tetrahydroxypentyl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Substitution: Riboflavin can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Major Products Formed
The major products formed from these reactions include flavin mononucleotide and flavin adenine dinucleotide, which play vital roles in various enzymatic processes .
Wissenschaftliche Forschungsanwendungen
1-(2,3,4,5-tetrahydroxypentyl)-1,3-diazinane-2,4-dione has a wide range of scientific research applications:
Biology: Riboflavin is essential for cellular respiration and energy metabolism.
Medicine: It is used to treat riboflavin deficiency and related conditions.
Industry: Riboflavin is used as a food coloring agent and in the production of fortified foods.
Wirkmechanismus
The mechanism of action of 1-(2,3,4,5-tetrahydroxypentyl)-1,3-diazinane-2,4-dione involves its conversion to flavin mononucleotide and flavin adenine dinucleotide. These coenzymes participate in redox reactions, transferring electrons in various metabolic pathways. Riboflavin binds to riboflavin hydrogenase, riboflavin kinase, and riboflavin synthase, facilitating its conversion to the active coenzyme forms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Flavin Mononucleotide (FMN): A derivative of riboflavin that acts as a coenzyme in various biological reactions.
Flavin Adenine Dinucleotide (FAD): Another derivative of riboflavin that is essential for energy metabolism and cellular respiration.
Uniqueness
1-(2,3,4,5-tetrahydroxypentyl)-1,3-diazinane-2,4-dione is unique due to its dual role as a vitamin and a coenzyme precursor. Its ability to participate in redox reactions and its involvement in various metabolic pathways make it indispensable for normal cellular function and energy production .
Eigenschaften
Molekularformel |
C9H16N2O6 |
|---|---|
Molekulargewicht |
248.23 g/mol |
IUPAC-Name |
1-(2,3,4,5-tetrahydroxypentyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H16N2O6/c12-4-6(14)8(16)5(13)3-11-2-1-7(15)10-9(11)17/h5-6,8,12-14,16H,1-4H2,(H,10,15,17) |
InChI-Schlüssel |
JWSUGQNEZOVPHT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(=O)NC1=O)CC(C(C(CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


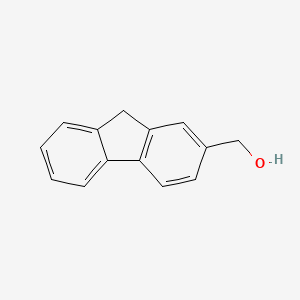
![1-[4-(1-Hydroxyethyl)cyclohexa-1,5-dien-1-yl]ethanone](/img/structure/B13829851.png)

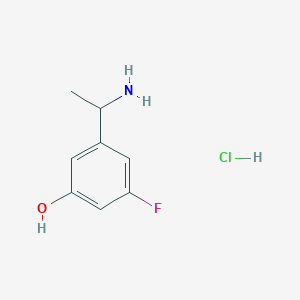
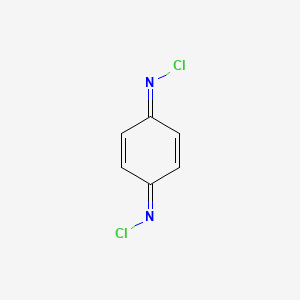
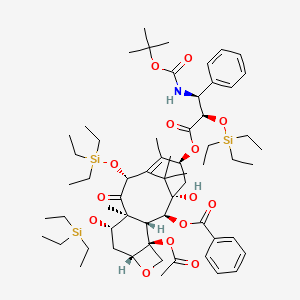
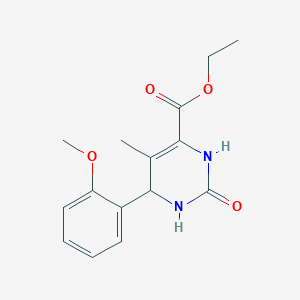
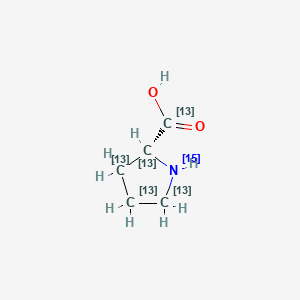
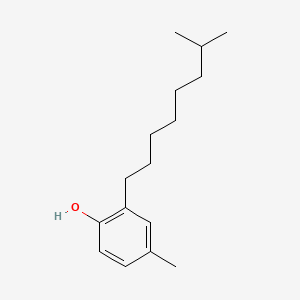
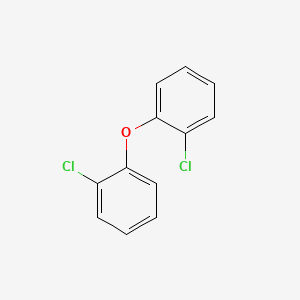
![N-(2-Aminoethyl)-N'-[2-[2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-YL]ethyl]ethylenediamine](/img/structure/B13829909.png)
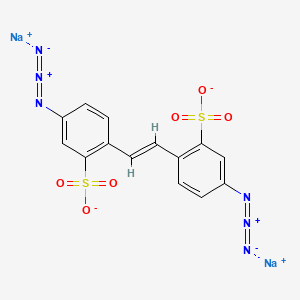
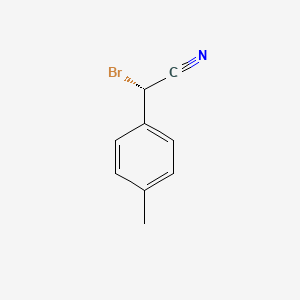
![3-Ethyl-2-methylidenebenzo[g][1,3]benzothiazole](/img/structure/B13829935.png)
